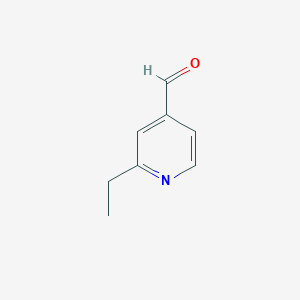

2-Ethylpyridine-4-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-8-5-7(6-10)3-4-9-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEBDCHWDTZQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476030 | |

| Record name | 2-ETHYL-4-PYRIDINECARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10349-60-7 | |

| Record name | 2-ETHYL-4-PYRIDINECARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethylpyridine 4 Carbaldehyde and Analogous Pyridine Derivatives

Direct Synthesis Approaches for Pyridine (B92270) Carbaldehydes

Direct synthesis methods focus on introducing the aldehyde group onto a pyridine ring that already possesses the desired ethyl substituent. These approaches are often favored for their atom economy and potentially shorter synthetic sequences.

Formylation Reactions (e.g., Vilsmeier-Haack Protocols for Aldehyde Introduction)

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This reaction employs a formylating agent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃). ijpcbs.com The resulting electrophilic species, known as the Vilsmeier reagent, then attacks the pyridine ring. For pyridines, which are generally electron-deficient, the reaction often requires elevated temperatures and is influenced by the nature and position of existing substituents. The presence of an activating group can facilitate the reaction. ijpcbs.com While direct Vilsmeier-Haack formylation of 2-ethylpyridine (B127773) to yield the 4-carbaldehyde is a plausible route, the reaction conditions would need careful optimization to achieve regioselectivity at the C-4 position and avoid side reactions. The use of micelles as a catalyst has been shown to enhance the rate of Vilsmeier-Haack reactions with pyridines. researchgate.net

Oxidative Transformations of Corresponding Alcohols or Methyl Pyridine Precursors

An alternative direct approach involves the oxidation of a precursor molecule where the carbon atom at the 4-position is already at a lower oxidation state. This commonly involves the oxidation of a corresponding alcohol (2-ethyl-4-pyridinemethanol) or a methyl group (2-ethyl-4-methylpyridine).

The oxidation of pyridinemethanols to their corresponding aldehydes is a common transformation. mdpi.com Various oxidizing agents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other sensitive functional groups. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid.

Similarly, the oxidation of a methyl group on the pyridine ring to an aldehyde is a feasible, though often more challenging, transformation. The selective oxidation of one methyl group in the presence of an ethyl group requires carefully controlled reaction conditions. Catalytic systems, sometimes involving metal catalysts and sources of oxygen, have been developed for the aerobic oxidation of methylpyridines to pyridinecarboxylic acids, which could potentially be adapted for aldehyde synthesis. researchgate.net For instance, the oxidation of 2-methyl-5-ethylpyridine is a known industrial process for producing nicotinic acid. google.combeilstein-journals.orgresearchgate.net Electrochemical methods have also been explored for the oxidation of alkylpyridines. google.com

Pyridine Ring Construction and Ethyl Substitution Strategies

Cyclization Reactions for Pyridine Core Formation (e.g., Hantzsch, Chichibabin Variants)

The Hantzsch pyridine synthesis, first reported in 1881, is a versatile multi-component reaction for producing dihydropyridines, which can then be oxidized to pyridines. wikipedia.org The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.orgtandfonline.com Variations of this method allow for the synthesis of unsymmetrically substituted pyridines. By carefully selecting the starting aldehyde and β-ketoester, it is possible to construct a pyridine ring with substituents at the desired positions. For 2-Ethylpyridine-4-carbaldehyde, a precursor to the aldehyde or a protected aldehyde functionality would need to be incorporated into one of the starting materials.

The Chichibabin pyridine synthesis is another classical method that involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgchemistnotes.comwikiwand.com This reaction is typically carried out at high temperatures over a catalyst. wikipedia.org While powerful for producing simple alkylpyridines, achieving the specific substitution pattern of 2-ethyl-4-formylpyridine directly through a Chichibabin-type reaction would be challenging and likely result in a mixture of products. wikipedia.orgchemistnotes.com

| Cyclization Reaction | Reactants | Product Type | Key Features |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Dihydropyridine (oxidized to Pyridine) | Versatile for substituted pyridines; initially forms dihydropyridine. wikipedia.org |

| Chichibabin Pyridine Synthesis | Aldehydes, Ketones, α,β-Unsaturated Carbonyls, Ammonia | Substituted Pyridines | High temperature, catalyst often required; can produce mixtures. wikipedia.orgchemistnotes.com |

Directed Alkylation Methods for Ethyl Group Installation

If a pyridine-4-carbaldehyde core is available, the ethyl group can be introduced at the C-2 position through directed alkylation methods. The inherent reactivity of the pyridine ring often leads to substitution at the C-2 and C-6 positions. Various strategies have been developed to control the regioselectivity of alkylation. acs.org One approach involves the use of N-oxides, where the addition of a Grignard reagent can lead to 2-substituted pyridines. organic-chemistry.org Another strategy employs blocking groups to direct the alkylation to a specific position. nih.govacs.org Recent advancements have shown that the structure of alkyllithium reagents can influence the site of alkylation, with different cluster sizes favoring either C-2 or C-4 addition. acs.org

Advanced Multi-Step Synthetic Sequences for this compound

The synthesis of this compound can also be accomplished through multi-step sequences that combine several of the aforementioned reactions. libretexts.org For example, a synthesis could commence with the construction of a simpler pyridine derivative, such as 2-ethylpyridine, followed by a series of functional group interconversions to introduce the aldehyde at the 4-position.

A hypothetical multi-step route could involve:

Synthesis of a 4-substituted pyridine: Starting with a suitable precursor, a pyridine ring with a functional group at the 4-position that can later be converted to an aldehyde is synthesized. This could be a cyano or a protected hydroxymethyl group.

Introduction of the ethyl group: The ethyl group is then introduced at the 2-position using a directed alkylation method.

Conversion to the aldehyde: Finally, the functional group at the 4-position is converted to the carbaldehyde. For instance, a cyano group can be reduced, or a protected hydroxymethyl group can be deprotected and oxidized.

Such multi-step syntheses, while potentially longer, offer greater control over the final structure and can be advantageous when direct methods are inefficient or lead to isomeric mixtures. The choice of a specific synthetic route will ultimately depend on factors such as the availability of starting materials, desired yield and purity, and scalability of the process.

Strategic Functional Group Interconversions

The synthesis of this compound often relies on strategic functional group interconversions (FGIs), a cornerstone of modern organic synthesis. This approach involves converting one functional group into another on a pre-existing pyridine scaffold. A primary and well-documented strategy for introducing a carbaldehyde group at the 4-position of the pyridine ring is through the oxidation of a 4-methyl group.

The selective oxidation of the methyl group in 4-methylpyridine (B42270) derivatives to a formyl group is a challenging transformation due to the stability of the pyridine ring and the potential for over-oxidation to the carboxylic acid or degradation of the ring itself. osti.gov The nitrogen atom's susceptibility to oxidation can further complicate chemoselective C-H oxidation of resident sp3 carbon atoms. osti.gov

Catalytic gas-phase oxidation represents an efficient method for this conversion. Research has extensively studied the use of vanadium oxide (V₂O₅) catalysts, often modified with other metal oxides to enhance activity and selectivity. For the analogous conversion of 4-methylpyridine to pyridine-4-carbaldehyde, it was found that modifying V₂O₅ with tin dioxide (SnO₂) and titanium dioxide (TiO₂) increases the catalyst's activity. ijcce.ac.irresearchgate.net The use of a ternary V₂O₅-TiO₂-SnO₂ catalyst system demonstrates a synergistic effect, leading to higher conversion of the starting material and shifting the maximum yield of the intermediate pyridine-4-carbaldehyde to lower temperatures. ijcce.ac.irresearchgate.net The addition of promoters like SnO₂ and TiO₂ is believed to increase the proton affinity of the vanadyl oxygen, which facilitates the deprotonation of the methyl group, a key step in the oxidation mechanism. ijcce.ac.ir Other studies have shown that vanadium-titanium (B8517020) catalysts can yield pyridine-4-carbaldehyde, with further oxidation leading to isonicotinic acid. mdpi.com

Modern synthetic methods also provide alternative routes. The Kornblum-type reaction, for instance, allows for the C-H oxidation of activated methyl groups. A microwave-assisted Kornblum-type reaction using iodine and DMSO has been developed for the oxidation of methylpyridylheteroarenes, providing access to the corresponding carbaldehydes. osti.gov This method is valuable for downstream synthetic derivatization where an aldehyde is required. osti.gov

Another strategic FGI involves the reduction of a 4-position functional group with a higher oxidation state, such as a carboxylic acid or its derivatives (e.g., esters, nitriles). For instance, 2-ethylpyridine-4-carboxylic acid or 2-ethylpyridine-4-carbonitrile could serve as precursors. simsonpharma.com These can be reduced to the aldehyde using appropriate reducing agents under controlled conditions to avoid over-reduction to the corresponding alcohol.

The following table summarizes various catalytic systems used for the oxidation of 4-methylpyridine, a reaction directly analogous to the synthesis of this compound from 2-ethyl-4-methylpyridine.

| Catalyst System | Promoter(s) | Target Product(s) | Key Findings |

| V₂O₅ | - | Pyridine-4-carbaldehyde, Isonicotinic acid | Serves as a base catalyst for oxidation. ijcce.ac.irresearchgate.net |

| V₂O₅-SnO₂ / V₂O₅-TiO₂ | SnO₂, TiO₂ | Pyridine-4-carbaldehyde, Isonicotinic acid | Promoters increase the activity of the binary catalyst system. ijcce.ac.irresearchgate.net |

| V₂O₅-TiO₂-SnO₂ | SnO₂, TiO₂ | Pyridine-4-carbaldehyde, Isonicotinic acid | Ternary system shows a synergistic effect, increasing conversion at lower temperatures. ijcce.ac.irresearchgate.net |

| V-Ti-O | - | Isonicotinic acid | Efficient for gas-phase catalytic oxidation of 4-methylpyridine. mdpi.com |

| V-Ti-Mn-O | Mn | Isonicotinic acid | Manganese improves oxidation precision and suppresses side reactions, enhancing selectivity. mdpi.com |

| (VO)₂P₂O₇ | - | Pyridine-4-carbaldehyde | Achieved a 70% yield of the aldehyde with 83.3% selectivity at 410-430°C. researchgate.net |

Regioselective and Stereoselective Synthesis Methodologies

Regioselective Synthesis

Achieving the specific 2,4-disubstitution pattern of this compound requires highly regioselective synthetic methods. The direct, position-selective functionalization of the pyridine ring is a long-standing challenge in heterocyclic chemistry, often resulting in mixtures of regioisomers. nih.gov

One major strategy involves starting with a pre-functionalized pyridine, such as 2-ethylpyridine, and then selectively introducing the aldehyde group at the C4 position. The innate reactivity of the pyridine ring often directs electrophilic substitution to the C3 position and nucleophilic substitution to the C2 and C4 positions. To achieve high C4 selectivity, the pyridine nitrogen can be activated. For example, the formation of N-oxides directs the addition of nucleophiles, such as Grignard reagents, primarily to the C2 position, but C4 functionalization can also be achieved. organic-chemistry.orgrsc.org

A more recent and highly efficient strategy for C4-selective functionalization involves the use of N-aminopyridinium salts. frontiersin.org These salts act as effective electrophiles, enabling nucleophilic addition of various (hetero)arenes exclusively at the C4 position under mild, catalyst-free conditions. frontiersin.org This method facilitates the synthesis of C4-arylated pyridine derivatives, showcasing a powerful approach for selective C4 functionalization. frontiersin.org

For radical reactions, the Minisci reaction is a classic method for alkylating electron-deficient heterocycles. nih.gov However, it can produce mixtures of isomers. To overcome this, a blocking group strategy has been developed. By installing a simple, removable maleate-derived blocking group on the pyridine nitrogen, Minisci-type decarboxylative alkylation can be directed with exquisite control to the C4 position. nih.gov This method is operationally simple, scalable, and allows for the synthesis of a wide range of C4-alkylated pyridines from inexpensive starting materials. nih.gov This "early-stage" functionalization logic allows for the synthesis of 2,4-disubstituted pyridines by first performing a C4-alkylation, followed by a known C2-selective functionalization. nih.gov

The table below outlines several strategies for the regioselective synthesis of substituted pyridines.

| Method | Reagents/Catalyst | Position Selectivity | Description |

| Nucleophilic (Hetero)arylation | N-aminopyridinium salts, base | C4 | Employs activated pyridinium (B92312) salts as electrophiles for catalyst-free, C4-selective arylation with electron-rich arenes. frontiersin.org |

| Minisci Reaction with Blocking Group | Maleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈ | C4 | A blocking group on the pyridine nitrogen directs radical alkylation specifically to the C4 position, preventing isomeric mixtures. nih.gov |

| Reaction with Benzynes | Pyridine N-oxides, benzynes | C2 or C3 | Modifying reaction conditions can alter regioselectivity between C2 and C3 arylation. rsc.org |

| Direct C-H Alkylation | Mechanochemically activated Mg(0) | C4 | Direct C4-H alkylation of pyridines with alkyl halides mediated by highly active magnesium. organic-chemistry.org |

| Photochemical Cross-Coupling | N-amidopyridinium salts, alkyl bromides | C4 | A photocatalyst-free method where electron donor-acceptor (EDA) complexes drive C4-alkylation. organic-chemistry.org |

Stereoselective Synthesis

While this compound is an achiral molecule, the principles of stereoselective synthesis are highly relevant for the preparation of analogous, structurally more complex pyridine derivatives that possess stereogenic centers. Significant progress has been made in the catalytic, stereoselective synthesis of partially hydrogenated pyridines and pyridones, which are important structural motifs in many alkaloids and bioactive molecules. mdpi.com

One of the most direct methods to obtain chiral hydropyridine derivatives is through the dearomatization of the pyridine ring. mdpi.com This can be achieved through several manifolds:

Nucleophilic Addition to Electrophilic Pyridines: This is the most common approach, where the pyridine ring acts as an electrophile. Catalytic, highly stereoselective 1,4-dearomatization can produce 1,4-dihydropyridines (1,4-DHPs), which are versatile intermediates that can be re-aromatized to substituted pyridines or reduced to chiral piperidines. mdpi.com

Dearomatization of Nucleophilic Pyridines: A more recent strategy involves using pyridine derivatives that behave as nucleophiles at the nitrogen atom. This approach often uses 2-substituted pyridines and provides access to chiral N-substituted 2-pyridones and 4-pyridones. mdpi.com

Other notable stereoselective methodologies for analogous derivatives include:

Intramolecular Reductive Heck Cyclization: This method has been used for the stereoselective synthesis of pyridine-fused benzoxepine (B8326511) derivatives, yielding highly functionalized structures with control over the stereochemistry of the exocyclic double bond. researchgate.net

Domino Reactions: A domino hydroformylation-allylboration-hydroformylation reaction cascade has been developed to generate bicyclic N,O-heterocycles from N-allyl-(E)-γ-aminoallyl boronates, where a stereogenic center formed in the initial step controls the configuration of subsequent centers. rsc.org

Ring-Expansion: A metal-free, stereoselective ring-expansion of monocyclopropanated pyrroles has been developed to access highly functionalized tetrahydropyridine (B1245486) derivatives. acs.org

The following table provides examples of stereoselective synthesis methodologies applied to pyridine derivatives.

| Methodology | Key Transformation | Resulting Structure(s) | Stereochemical Control |

| Catalytic Dearomatization | Nucleophilic addition to pyridine | 1,4-Dihydropyridines, Piperidines | High enantioselectivity via copper-hydride catalysis. mdpi.com |

| Dearomative Substitution | Reaction at nucleophilic pyridine nitrogen | N-substituted 2-pyridones | Stereoselective access to chiral pyridones. mdpi.com |

| Intramolecular Reductive Heck Cyclization | Pd(0) catalyzed cyclization | Pyridine-fused benzoxepines | Stereoselective formation of exocyclic double bonds. researchgate.net |

| Domino Reaction | Hydroformylation-allylboration-hydroformylation | trans-perhydropyrano[3,2-b]pyridine derivatives | Relative configuration controlled by an initially formed stereocenter. rsc.org |

| Ring-Expansion | Brønsted-acid-mediated rearrangement | Tetrahydropyridines | Stereoselective ring-expansion of cyclopropanated heterocycles. acs.org |

Chemical Reactivity and Mechanistic Transformations of 2 Ethylpyridine 4 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde functional group in 2-ethylpyridine-4-carbaldehyde is a key site for a variety of chemical transformations, including condensation reactions to form larger molecular structures and selective reduction or oxidation to other functional groups.

Condensation Reactions (e.g., Schiff Base Formation, Cyclization Pathways)

Condensation reactions are a cornerstone of organic synthesis, allowing for the construction of complex molecules from simpler precursors. This compound readily participates in these reactions, particularly in the formation of Schiff bases and subsequent cyclization pathways.

Schiff bases, or imines, are typically formed through the reaction of an aldehyde or ketone with a primary amine. This reaction is fundamental in the synthesis of various heterocyclic compounds. For instance, Schiff bases derived from isatin (B1672199) and its derivatives have been synthesized by reacting them with 2-ethylpyridine-4-carbothioamide. researchgate.net Similarly, the condensation of various aldehydes, including those with a pyridine (B92270) scaffold, with different amines or hydrazides leads to the formation of Schiff bases that can serve as precursors to more complex heterocyclic systems. researchgate.netscispace.comnih.gov These reactions often proceed in good yields and can be facilitated by microwave irradiation. scispace.com

The resulting Schiff bases can then undergo intramolecular cyclization to form a variety of heterocyclic rings. For example, the condensation of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with isonicotinohydrazide, followed by cyclization, yields pyrazole-bearing pyridyl oxadiazole analogues. mdpi.com

Selective Reduction and Oxidation Reactions of the Carbaldehyde Moiety

The aldehyde group of this compound can be selectively reduced to an alcohol or oxidized to a carboxylic acid, providing pathways to other important classes of compounds.

Selective Reduction: The reduction of an aldehyde to a primary alcohol is a common transformation in organic synthesis. Various reducing agents can be employed, with the choice depending on the desired selectivity and the presence of other functional groups. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing aldehydes and ketones. rsc.org In a multi-step synthesis, the reduction of a ketone intermediate with NaBH₄ yielded the corresponding alcohol, which was then further transformed. nih.gov Supported gold nanoparticles have also been shown to be effective catalysts for the selective reduction of nitro groups in the presence of other reducible functionalities like aldehydes, highlighting the potential for chemoselective transformations. rug.nlmdpi.com

Selective Oxidation: The oxidation of aldehydes to carboxylic acids is another fundamental transformation. A variety of oxidizing agents can be used. For example, electrochemical oxidation provides a green and efficient method for this conversion. google.com The electrochemical oxidation of various substituted pyridines, including those with aldehyde and alcohol functionalities, to their corresponding carboxylic acids has been demonstrated with good yields and current efficiencies. google.com Another approach involves the use of aminoxyl radicals like TEMPO as catalysts for alcohol and aldehyde oxidations. osti.gov This method has been successfully applied to the oxidation of a broad range of substrates, including those containing heterocyclic rings. osti.gov

Pyridine Ring Reactivity and Directed Functionalization

The pyridine ring of this compound possesses distinct reactivity patterns, influenced by the electron-withdrawing nature of the nitrogen atom. This allows for both electrophilic and nucleophilic substitution reactions, as well as transition metal-catalyzed C-H functionalization.

Electrophilic and Nucleophilic Aromatic Substitution Studies

The reactivity of the pyridine ring is highly dependent on the nature of the attacking species. wikipedia.org Due to the electronegative nitrogen atom, the pyridine ring is less susceptible to electrophilic aromatic substitution than benzene, with reactions typically occurring at the 3- and 5-positions. wikipedia.orggcwgandhinagar.comchemicalbook.com Conversely, the ring is more prone to nucleophilic attack, primarily at the 2-, 4-, and 6-positions. wikipedia.orgchemicalbook.com

Electrophilic Substitution: Direct nitration and sulfonation of pyridine are generally difficult to achieve. wikipedia.org However, the reactivity can be enhanced by converting the pyridine to its N-oxide. wikipedia.orggcwgandhinagar.comabertay.ac.uk The N-oxide group activates the 2- and 4-positions towards both electrophilic and nucleophilic attack. abertay.ac.uk

Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. wikipedia.org This reactivity is similar to that of imines and carbonyls. wikipedia.org The presence of substituents can further influence the regioselectivity of these reactions. ias.ac.in

Transition Metal-Catalyzed C-H Activation and Functionalization (Relevant for Pyridine Core)

Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings, offering a more atom-economical approach compared to traditional methods. acs.org

Rhodium(III) catalysts, in cooperation with copper(II) salts, have been used for the dehydroannulation of 2-ethylpyridines with alkynes to form quinolizinium (B1208727) salts. acs.orgresearchgate.net This process involves a copper-promoted C(sp³)–H hydroxylation of the ethyl group, followed by dehydration to form a 2-vinylpyridine (B74390) intermediate. Subsequently, a rhodium(III)-catalyzed pyridine-directed vinylic C(sp²)–H activation and annulation with the alkyne leads to the final product. acs.orgresearchgate.net

Iron-aluminum complexes have also been shown to mediate the selective C-H activation of substituted pyridines. scispace.com Depending on the substitution pattern, either sp² or sp³ C-H bond activation can occur. scispace.com Furthermore, rare-earth metal catalysts, such as those based on yttrium and scandium, can selectively catalyze the ortho-alkylation of 2-alkylpyridines. rsc.org Density functional theory (DFT) calculations have been employed to understand the mechanisms and selectivity of these C-H activation reactions. scispace.comrsc.org

Annulation and Heterocycle Formation Pathways Utilizing this compound as a Building Block

This compound serves as a versatile building block in the synthesis of various fused heterocyclic systems through annulation reactions.

One notable example is the synthesis of quinolizinium salts through a cooperative copper and rhodium-catalyzed reaction. acs.orgresearchgate.net In this process, 2-ethylpyridine (B127773) derivatives react with alkynes in a dehydroannulation reaction. The mechanism involves the in-situ formation of a 2-vinylpyridine intermediate via a copper-promoted C(sp³)–H activation of the ethyl group. This is followed by a rhodium(III)-catalyzed pyridine-directed vinylic C(sp²)–H activation and subsequent annulation with the alkyne to afford the quinolizinium salt. acs.orgresearchgate.net This method demonstrates broad substrate scope and functional group tolerance. acs.orgresearchgate.net

Furthermore, palladium-catalyzed reactions have been instrumental in the synthesis of various fused heterocycles. For instance, the palladium-catalyzed reaction of iodinated pyridinols with phenylacetylene (B144264) results in the formation of furopyridines. clockss.org Similarly, indolizines can be synthesized via a copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. amazonaws.com These examples highlight the utility of transition metal catalysis in constructing complex heterocyclic scaffolds from readily available starting materials like substituted pyridines.

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

A thorough search of scientific literature and spectral databases did not yield specific experimental or theoretical spectroscopic data for the compound this compound. Consequently, the creation of a detailed article focusing on its advanced spectroscopic characterization and structural elucidation as per the requested outline is not possible at this time.

While research is available for structurally related molecules, such as the isomer 4-Ethylpyridine-2-carboxaldehyde and the analogous compound 2-Ethylpyridine-4-carbothioamide, the distinct structural differences prevent the extrapolation of their data. The substitution pattern on the pyridine ring and the nature of the functional group (carbaldehyde vs. carbothioamide) significantly influence the vibrational modes (FT-IR and FT-Raman) and the electronic environment of the nuclei (¹H and ¹³C NMR). Using data from these other compounds would result in a scientifically inaccurate representation of this compound.

Detailed analyses including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, Potential Energy Distribution (PED) analysis, and Nuclear Magnetic Resonance (NMR) chemical shift analyses for both proton (¹H) and carbon (¹³C) are contingent on dedicated studies of the specific molecule . Without such published research, the required data tables and in-depth discussion cannot be generated.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethylpyridine 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 2D-NMR Techniques for Comprehensive Structural Assignment

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of protons and carbons, 2D-NMR spectroscopy is indispensable for the definitive assignment of the molecular structure of 2-Ethylpyridine-4-carbaldehyde. Techniques such as COSY, HSQC, and HMBC create correlation maps that reveal through-bond connectivities between nuclei. ucl.ac.ukiranchembook.irsdsu.edu

Correlation Spectroscopy (COSY) is employed to identify proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would display cross-peaks connecting the methyl protons of the ethyl group to the methylene (B1212753) protons, and the methylene protons to the adjacent aromatic proton on the pyridine (B92270) ring, if any coupling exists. It would also reveal the coupling relationships between the protons on the pyridine ring itself.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded carbon-proton pairs. columbia.edu This is crucial for assigning the ¹³C signals based on their attached, and usually more easily assigned, protons. The aldehyde proton, for instance, would show a correlation to the aldehyde carbon, and the methylene protons of the ethyl group would correlate to their corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu This technique is paramount for piecing together the molecular skeleton. Key HMBC correlations expected for this compound would include:

The aldehyde proton showing a correlation to the C4 carbon of the pyridine ring.

The protons on the pyridine ring showing correlations to neighboring carbons as well as the carbon of the ethyl group and the aldehyde carbon.

The methylene protons of the ethyl group correlating with the C2 and C3 carbons of the pyridine ring.

By combining the information from these 2D-NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the substitution pattern of the pyridine ring.

Table 1: Predicted 2D-NMR Correlations for this compound

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₈H₉NO), the calculated molecular weight is 135.16 g/mol . chemscene.comsigmaaldrich.com

In a typical Electron Ionization (EI) mass spectrum, the molecule is expected to produce a molecular ion peak (M⁺˙) at m/z 135. The subsequent fragmentation would likely proceed through several characteristic pathways for pyridine aldehydes. nih.gov Based on studies of similar compounds, the primary fragmentation steps would involve the loss of the formyl radical (•CHO) or a hydrogen atom from the aldehyde group. nist.govnist.gov

A plausible fragmentation pattern would include:

Loss of a hydrogen radical (H•): [M-1]⁺ at m/z 134, corresponding to the formation of a stable acylium ion.

Loss of the formyl radical (•CHO): [M-29]⁺ at m/z 106, resulting from the cleavage of the C-C bond between the pyridine ring and the carbonyl group.

Loss of ethylene (B1197577) (C₂H₄): Subsequent fragmentation of the m/z 106 ion via a McLafferty-type rearrangement could lead to the loss of ethylene from the ethyl group, although this is less common for aromatic systems.

Ring fragmentation: The pyridine ring itself can undergo fragmentation, leading to smaller charged species, which helps in confirming the heterocyclic nature of the compound.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition and further confirming the molecular formula. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 135 | [C₈H₉NO]⁺˙ (Molecular Ion) | - |

| 134 | [C₈H₈NO]⁺ | H• |

| 106 | [C₇H₈N]⁺ | •CHO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. In organic molecules containing heteroatoms and multiple bonds, such as this compound, the most common transitions are n→π* and π→π*. researchgate.net

The pyridine ring and the carbonyl group of the aldehyde are both chromophores. The spectrum of this compound is expected to show characteristic absorption bands:

A high-intensity band corresponding to a π→π transition, likely occurring at a shorter wavelength (around 250-280 nm). This transition involves the excitation of an electron from a π bonding orbital to a π antibonding orbital within the conjugated system of the pyridine ring and the carbonyl group. Studies on substituted pyridines show that π-π* transitions are common in this region. rsc.orgaip.org For instance, 2-ethyl-3,5-dimethylpyridine (B72401) exhibits a λmax at 270 nm.

A lower-intensity band at a longer wavelength (typically >280 nm) corresponding to an n→π transition. This involves the promotion of a non-bonding electron (from the nitrogen atom of the pyridine or the oxygen of the carbonyl group) to a π antibonding orbital. researchgate.netaip.org

The position and intensity of these absorption bands can be influenced by the solvent polarity. For example, in a polar, protic solvent, the n→π* transition often undergoes a hypsochromic (blue) shift due to the stabilization of the non-bonding electrons through hydrogen bonding. aip.org

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength (λmax) Range | Relative Intensity | Orbitals Involved |

|---|---|---|---|

| π → π | 250 - 280 nm | High | π bonding orbital to π antibonding orbital |

| n → π | > 280 nm | Low | Non-bonding orbital (N or O) to π antibonding orbital |

X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination

While obtaining a suitable single crystal of the liquid this compound for X-ray diffraction can be challenging, its solid-state structure can be unequivocally determined through the analysis of its crystalline derivatives. The aldehyde functional group provides a convenient handle for synthesizing a variety of solid derivatives, most commonly Schiff bases. researchgate.netmdpi.com

By reacting this compound with a primary amine (e.g., an aniline (B41778) or an amino acid), a stable, crystalline imine (Schiff base) can be formed. Single-crystal X-ray diffraction analysis of such a derivative would provide precise information on:

Bond lengths and angles: Confirming the geometry of the pyridine ring and the substituent groups.

Conformation: Determining the relative orientation of the ethyl group and the imine functionality with respect to the pyridine ring.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.govbeilstein-journals.org

The structural data obtained from a derivative provides invaluable, albeit indirect, information about the parent aldehyde's fundamental geometry. For instance, the planarity of the pyridine ring and the bond distances within it would be well-represented in the derivative's crystal structure. mdpi.com Furthermore, metal complexes formed with this compound or its derivatives can also be analyzed by X-ray crystallography to understand the coordination environment and the ligand's conformation upon binding to a metal center. acs.orgacs.org

Table 4: Information Obtainable from X-ray Crystallography of a this compound Derivative (e.g., a Schiff Base)

| Parameter | Description |

|---|---|

| Molecular Geometry | Precise bond lengths (e.g., C-C, C-N, C=N) and bond angles. |

| Conformation | Torsional angles defining the orientation of the ethyl group and the imine substituent relative to the pyridine ring. |

| Crystal Packing | Arrangement of molecules in the unit cell and the nature of intermolecular forces (e.g., hydrogen bonds, π-stacking). |

| Stereochemistry | Absolute configuration if a chiral amine is used to form the Schiff base. |

Computational and Theoretical Chemistry Investigations on 2 Ethylpyridine 4 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 2-Ethylpyridine-4-carbaldehyde. These methods allow for the detailed exploration of the molecule's electronic structure and geometry.

Optimized Geometrical Structures and Conformational Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometrical structure. For molecules with rotatable bonds, such as the ethyl and carbaldehyde groups in this compound, conformational analysis is performed to identify the various possible spatial arrangements (conformers) and their relative energies. A potential energy surface scan is often employed to locate the minimum energy conformer, which is the most stable form of the molecule. wu.ac.th

Studies on related pyridine (B92270) derivatives have utilized methods like B3LYP with basis sets such as 6-311++G(d,p) to calculate optimized bond lengths and angles. wu.ac.thmdpi.com For instance, in a study on a similar pyridine compound, the carbon-carbon bond lengths within the pyridine ring were found to be approximately 1.39 Å, while the carbon-nitrogen bond lengths were around 1.33 to 1.34 Å, indicating the aromatic nature of the ring. wu.ac.th The geometry of the ethyl group, specifically the C-C bond lengths, can also be determined, with values typically around 1.51 to 1.53 Å. wu.ac.th The orientation of the ethyl and carbaldehyde groups relative to the pyridine ring is a key aspect of the conformational analysis.

Table 1: Representative Optimized Geometrical Parameters for Pyridine Derivatives

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C-C (Pyridine Ring) | 1.38 - 1.40 | 118 - 122 |

| C-N (Pyridine Ring) | 1.33 - 1.34 | 117 - 123 |

| C-C (Ethyl Group) | 1.51 - 1.53 | 109 - 113 |

| C-H (Aromatic) | ~1.08 | 119 - 121 |

| C-H (Aliphatic) | ~1.09 | 108 - 110 |

| C=O (Carbaldehyde) | ~1.21 | 123 - 125 |

| C-C (Ring-Carbaldehyde) | ~1.49 | 120 - 124 |

Note: The values in this table are representative and can vary depending on the specific molecule and the computational method used.

Prediction of Harmonic Vibrational Frequencies and Intensities

Computational methods can predict the harmonic vibrational frequencies of a molecule, which correspond to the energies of its vibrational modes. These theoretical frequencies, when scaled appropriately, can be compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy to provide a detailed assignment of the observed spectral bands. nih.govresearchgate.net The calculations also provide the intensities of these vibrations, aiding in the interpretation of the experimental spectra. nih.gov

For pyridine derivatives, characteristic vibrational modes include C-H stretching of the aromatic ring (typically in the 3000-3100 cm⁻¹ region), C-H in-plane and out-of-plane bending vibrations, and vibrations of the substituent groups like the ethyl and carbaldehyde moieties. tandfonline.comscispace.com The calculated potential energy distribution (PED) helps in assigning the calculated frequencies to specific vibrational modes of the molecule. nih.govresearchgate.net

Theoretical NMR Chemical Shift Predictions (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. nih.govlmaleidykla.lt By calculating the magnetic shielding tensors for each nucleus, theoretical ¹H and ¹³C NMR spectra can be generated. tandfonline.comresearchgate.net These predicted spectra are invaluable for assigning the signals in experimentally obtained NMR data and can help in confirming the molecular structure. nih.govrsc.org The calculations are often performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set. wu.ac.thtandfonline.com

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational chemistry provides several descriptors that help in understanding and predicting this behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. core.ac.uk The energy gap between the HOMO and LUMO (ΔE) is an important indicator of the molecule's kinetic stability and chemical reactivity. nih.govcore.ac.uk A smaller energy gap suggests that the molecule is more reactive. core.ac.uk

For substituted pyridines, the HOMO-LUMO energy gap can be calculated using DFT methods to assess their relative reactivity. core.ac.ukias.ac.in The analysis of the spatial distribution of these orbitals can reveal the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Energy Parameters

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability (nucleophilicity) |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability (electrophilicity) |

| ΔE (Energy Gap) | E(LUMO) - E(HOMO) | Indicator of chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. mdpi.comresearchgate.net It provides a color-coded map where different colors represent different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are prone to nucleophilic attack. scispace.commdpi.com Green regions represent neutral potential.

MEP maps are valuable for identifying the reactive sites within a molecule. mdpi.comscispace.com For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbaldehyde group, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

In the context of this compound, NBO analysis reveals significant charge delocalization. The primary contributions to this delocalization arise from π → π* and lone pair (LP) → π* or σ* transitions. The π-electron delocalization within the pyridine ring is a major stabilizing factor. For instance, interactions between the π orbitals of the C=C bonds and the antibonding π* orbitals of adjacent C=C and C=N bonds lead to high stabilization energies.

Furthermore, hyperconjugative interactions involving the ethyl and carbaldehyde substituents contribute to stability. The lone pair electrons on the nitrogen atom (LP(N)) and the oxygen atom of the carbonyl group (LP(O)) can delocalize into the antibonding orbitals of the pyridine ring and the substituent groups. Specifically, the interaction between the nitrogen lone pair and the antibonding orbitals of the vicinal C-C bonds (n → σ*) is a significant stabilizing feature. wisc.edu These charge transfer events, from the lone pair orbitals to the antibonding orbitals, confirm the existence of intramolecular charge transfer (ICT) and are fundamental to the molecule's electronic structure and stability. nih.gov

Table 1: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Representative Interactions)

This table presents theoretical interactions based on computational studies of similar pyridine derivatives. The stabilization energies E(2) quantify the intensity of charge delocalization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π(C2-C3) | π(C5-C6) | ~20.5 | π-system delocalization |

| π(C5-C6) | π(N1-C2) | ~18.8 | π-system delocalization |

| LP(1) N1 | π(C2-C3) | ~15.2 | Lone Pair delocalization |

| LP(1) N1 | π(C5-C6) | ~14.7 | Lone Pair delocalization |

| LP(2) O8 | π*(C7-N1) | ~25.3 | Carbonyl group interaction |

Note: Atom numbering is based on standard IUPAC nomenclature for the pyridine ring system. Data is illustrative and derived from computational methodologies applied to analogous structures. tandfonline.comnih.gov

Prediction of Advanced Molecular Properties

Computational chemistry enables the prediction of a wide range of molecular properties that are difficult or time-consuming to measure experimentally.

Linear Polarizability (α) and First-Order Hyperpolarizability (β) for Non-Linear Optical (NLO) Behavior

Non-linear optical (NLO) materials are of great interest for their potential applications in modern technologies like optical switching and frequency conversion. acs.org The NLO properties of a molecule are primarily determined by its electric dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.gov These properties arise from the delocalization of π-electrons within a molecule, particularly in systems with electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. tandfonline.combezmialem.edu.tr

For this compound, the pyridine ring acts as an electron-withdrawing system, while the ethyl group is a weak electron donor. The carbaldehyde group also possesses significant electronic effects. This arrangement can lead to a notable NLO response. Computational studies using Density Functional Theory (DFT) are commonly employed to calculate these properties. nih.govtandfonline.com The total first-order hyperpolarizability (βtot) is a key parameter for assessing NLO activity, and its value is often compared to that of urea (B33335), a standard reference material for NLO studies. tandfonline.com A significantly higher βtot value compared to urea indicates promising NLO potential. Calculations on similar D-π-A (donor-π-acceptor) systems have shown that such structures can possess large hyperpolarizability values, suggesting that this compound could be a candidate for NLO applications. researchgate.net

Table 2: Calculated NLO Properties of this compound

This table presents theoretical values calculated using DFT methods, with urea as a reference point.

| Property | Units | This compound (Calculated) | Urea (Reference) |

| Dipole Moment (μ) | Debye | ~3.5 - 4.5 | 1.37 |

| Linear Polarizability (α) | x 10⁻²⁴ esu | ~15 - 20 | 5.14 |

| First-Order Hyperpolarizability (βtot) | x 10⁻³¹ esu | ~20 - 40 | 0.37 |

Note: Values are representative and based on computational models of structurally related organic molecules. The exact values depend on the level of theory and basis set used in the calculation. tandfonline.comacs.org

Thermochemical Properties and Thermodynamic Functions

The thermochemical properties of a compound, such as heat capacity (Cp), entropy (S), and enthalpy (H), are essential for understanding its stability, reactivity, and behavior under different thermal conditions. mdpi.com These properties can be reliably predicted using quantum chemical calculations based on statistical thermodynamics, derived from calculated vibrational frequencies. nih.gov

These calculations provide valuable data, especially when experimental measurements are unavailable. The thermodynamic functions are typically calculated over a range of temperatures to understand their temperature dependence. For instance, knowing the heat capacity is crucial for correcting experimental thermodynamic data measured at various temperatures to the standard state (298.15 K). mdpi.com The calculated values for entropy and enthalpy can provide insights into the spontaneity and energy changes of reactions involving this compound.

Table 3: Calculated Thermodynamic Properties of this compound at 298.15 K

This table displays theoretical thermodynamic parameters obtained from computational frequency analysis.

| Parameter | Units | Calculated Value |

| Total Entropy (S) | J mol⁻¹ K⁻¹ | ~360 - 380 |

| Heat Capacity (Cp) | J mol⁻¹ K⁻¹ | ~160 - 180 |

| Enthalpy (H) | kJ mol⁻¹ | ~25 - 30 |

Note: These values are illustrative and derived from computational methodologies applied to similar organic molecules. nih.govpreprints.org

Molecular Dynamics Simulations for Solvent Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.com For this compound, MD simulations provide critical insights into its conformational flexibility and its interactions with solvent molecules, which are fundamental to its behavior in a solution. nih.goveg.org

MD simulations can map the interactions between the solute (this compound) and the surrounding solvent (e.g., water). These simulations reveal the nature of intermolecular forces, such as van der Waals forces and electrostatic interactions. mdpi.com For instance, the simulation can show how polar water molecules orient themselves around the electronegative nitrogen of the pyridine ring and the oxygen of the carbonyl group, potentially forming hydrogen bonds.

Furthermore, these simulations explore the molecule's conformational landscape. The ethyl group attached to the pyridine ring can rotate, leading to different spatial arrangements or conformers. nih.gov MD simulations can determine the relative energies and populations of these conformers, identifying the most stable structures. Understanding the conformational dynamics is crucial as the shape of the molecule can significantly influence its reactivity and biological activity. The simulations track the trajectory of each atom, providing a dynamic picture of how the molecule flexes, bends, and interacts with its environment. dovepress.comchemrxiv.org

Applications of 2 Ethylpyridine 4 Carbaldehyde in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The reactivity of the aldehyde group, combined with the electronic properties of the pyridine (B92270) ring, positions 2-ethylpyridine-4-carbaldehyde as a key starting material for constructing more elaborate molecular architectures.

Elaboration into Complex Heterocyclic Scaffolds (e.g., Pyridine, Dihydropyridine, Tetrahydropyridine (B1245486) derivatives)

The aldehyde functionality of this compound is a gateway to a variety of condensation and cyclization reactions, enabling the synthesis of diverse heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active compounds and functional materials.

One common strategy involves the reaction of the aldehyde with compounds containing active methylene (B1212753) groups. For instance, condensation reactions can lead to the formation of new pyridine derivatives. The synthesis of substituted N-(carbonylamino)-1,2,3,6-tetrahydropyridines has been achieved through a multi-step process starting from substituted pyridines. auctoresonline.org Furthermore, innovative methods for synthesizing substituted tetrahydropyridine derivatives have been developed, highlighting the ongoing importance of this class of compounds. auctoresonline.org

The synthesis of 1,2,3,4-tetrahydropyridines is an area of active research, with various catalytic methods being developed to achieve this transformation efficiently. organic-chemistry.orgresearchgate.net For example, tandem catalytic ring-closing metathesis-isomerization sequences have been employed to convert N-allyl-N-homoallylamines into cyclic enamides, which are precursors to tetrahydropyridines. organic-chemistry.org

Below is a table summarizing synthetic approaches to related heterocyclic scaffolds:

| Target Scaffold | Synthetic Approach | Key Features |

| Substituted Pyridines | Condensation with active methylene compounds | Formation of new C-C bonds and expansion of the pyridine system. |

| Dihydropyrimidines | Biginelli reaction | A one-pot multicomponent reaction to form complex heterocyclic systems. |

| Tetrahydropyridines | Catalytic ring-closing metathesis-isomerization | Efficient tandem reaction for the synthesis of cyclic enamides. organic-chemistry.org |

| Fused Pyridines | Cyclocondensation reactions | Building complex polycyclic systems such as pyrido[2,3-d]pyrimidines. mdpi.com |

Precursor in Ligand Design for Coordination Chemistry and Organometallic Catalysis

The nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group in this compound make it an excellent precursor for designing ligands for coordination chemistry. mdpi.commdpi.com Condensation of the aldehyde with various amines leads to the formation of Schiff base ligands, which can chelate to a wide range of metal ions.

These Schiff base ligands and their metal complexes have been extensively studied for their catalytic and biological activities. For example, Schiff base complexes of copper(II), nickel(II), and cobalt(II) have been synthesized from 4-pyridine carboxaldehyde and 3-amino pyridine. These complexes have shown potential in various applications, including DNA cleavage studies. Similarly, a series of Schiff bases derived from pyridine-4-carbaldehyde and various primary amines have been synthesized and evaluated for their antioxidant and DNA binding properties. researchgate.net

The design of ligands is crucial for the development of catalysts and functional materials. For instance, a copper(II) complex containing a pyridine-2-carbaldehyde ligand has been immobilized on magnetic nanoparticles and used as a recyclable catalyst for the synthesis of pyran derivatives. rsc.orgresearchgate.net

| Ligand Type | Synthetic Method | Metal Ions Coordinated | Potential Applications |

| Schiff Base | Condensation of this compound with primary amines | Cu(II), Ni(II), Co(II), Mn(II), Cd(II) | Catalysis rsc.orgresearchgate.net, Biological studies researchgate.net |

| Dicarboxamides | Condensation of acyl chlorides with aromatic amines | Not specified | Supramolecular and coordination chemistry mdpi.com |

| Tetradentate SNNS Ligands | Reaction of ethylenediamine (B42938) with benzimide chloride | Au(I) | Biomedical applications mdpi.com |

Development of Functional Materials

The unique electronic and structural features of this compound and its derivatives make them suitable for incorporation into various functional materials.

Precursors for Conductive Polymers and Organic Electronics

While direct applications of this compound in conductive polymers are not extensively documented in the provided search results, its derivatives, particularly those with extended conjugation, could potentially be used as monomers for polymerization. The pyridine unit can be incorporated into polymer backbones to influence their electronic properties, such as conductivity and charge transport. The ability to form stable metal complexes also opens up possibilities for creating metallopolymers with interesting electronic and optical properties.

Integration into Supramolecular Architectures and Self-Assembled Systems

The ability of the pyridine nitrogen to participate in hydrogen bonding and coordinate to metal ions makes this compound and its derivatives excellent candidates for building blocks in supramolecular chemistry. rsc.org These molecules can self-assemble into well-defined, ordered structures through non-covalent interactions. rsc.org

Direct Catalytic Applications or as Catalyst Component

Derivatives of this compound, especially as ligands in metal complexes, have shown significant promise in catalysis. The metal center in these complexes often acts as the active site, while the ligand environment, dictated by the pyridine-based structure, can be tuned to control the catalyst's activity and selectivity.

A notable example is the use of a copper(II) complex with a pyridine-2-carbaldehyde-derived Schiff base ligand as a heterogeneous catalyst. rsc.orgresearchgate.net This catalyst, supported on magnetic nanoparticles, was effective in the synthesis of pyran and 2-benzylidenemalononitrile derivatives. rsc.orgresearchgate.net The catalyst could be easily separated from the reaction mixture using a magnet and reused multiple times without a significant loss of activity. rsc.org

| Catalyst System | Reaction Catalyzed | Key Advantages |

| Cu(II)-Schiff base on Fe3O4@SiO2 nanoparticles | Synthesis of pyran and 2-benzylidenemalononitrile derivatives | Heterogeneous, magnetically separable, reusable. rsc.orgresearchgate.net |

Organocatalysis Utilizing the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential nucleophilic catalyst. In organocatalysis, pyridine and its derivatives are known to act as Lewis bases, activating electrophiles, or as nucleophilic catalysts, directly participating in the reaction mechanism.

The catalytic utility of pyridine derivatives is often enhanced by the presence of other functional groups that can partake in the catalytic cycle. In the case of this compound, the aldehyde group could theoretically play a role in modulating the electronic properties of the pyridine ring or in secondary interactions with substrates, although specific examples are not documented.

Table 1: Potential Organocatalytic Reactions Involving Pyridine Moieties

| Reaction Type | Role of Pyridine Nitrogen | Potential Substrates for this compound |

| Acylation Reactions | Nucleophilic catalyst (forms acylpyridinium intermediate) | Alcohols, amines |

| Baylis-Hillman Reaction | Nucleophilic catalyst | Aldehydes, activated alkenes |

| Silylation Reactions | Nucleophilic catalyst (activates silylating agent) | Alcohols |

| Steglich Rearrangement | Nucleophilic catalyst | Oxazolones |

While this table outlines potential applications, it is crucial to reiterate that these are extrapolations based on the known reactivity of other pyridine-containing organocatalysts. Experimental validation of the catalytic efficacy of this compound in these transformations is not currently available in the reviewed literature.

Metal-Mediated Catalysis Involving this compound Derived Ligands

The aldehyde functionality of this compound provides a convenient handle for the synthesis of more complex ligands, particularly through Schiff base condensation with primary amines. The resulting imine-pyridine ligands can act as bidentate or polydentate ligands for a wide variety of transition metals. The coordination of the pyridine nitrogen and the imine nitrogen to a metal center can create a stable chelate ring, forming the basis for catalytically active metal complexes.

The electronic and steric properties of the resulting metal complex, and therefore its catalytic activity, can be fine-tuned by modifying the substituents on the amine used in the Schiff base formation. The 2-ethyl group on the pyridine ring of the parent molecule would also exert a steric and electronic influence on the resulting metal center.

Table 2: Potential Metal-Mediated Catalytic Applications of Ligands Derived from this compound

| Catalytic Reaction | Potential Metal Center | Ligand Type | Role of the Ligand |

| Olefin Polymerization | Late transition metals (e.g., Fe, Co, Ni, Pd) | Pyridine-imine | Stabilize the metal center, influence polymer properties |

| Asymmetric Catalysis | Chiral transition metal complexes | Chiral pyridine-imine | Induce enantioselectivity |

| Oxidation Reactions | Various transition metals (e.g., Mn, Fe, Cu) | Schiff base complexes | Activate oxidants, stabilize high-valent metal species |

| Cross-Coupling Reactions | Palladium, Nickel | Phosphine- or N-heterocyclic carbene-containing pyridine ligands | Stabilize the active catalytic species |

The synthesis of such ligands from this compound and their subsequent complexation with various metals could yield catalysts for a range of organic transformations. However, it is important to emphasize that while the synthesis of such ligand systems is chemically feasible, detailed studies on their catalytic performance are not found in the current body of scientific literature. The data presented here is based on the well-established principles of ligand design and coordination chemistry in catalysis.

Advanced Analytical Methodologies for Detection and Quantification of 2 Ethylpyridine 4 Carbaldehyde in Chemical Research

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and analysis of 2-Ethylpyridine-4-carbaldehyde from complex matrices, reaction mixtures, and for purity assessment of the final product. The choice of chromatographic technique is dictated by the specific analytical challenge, including the complexity of the sample and the required level of sensitivity and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolving power and sensitive detection capabilities make it ideal for both qualitative and quantitative analysis.

In the context of purity assessment, GC can effectively separate this compound from starting materials, by-products, and other impurities that may be present in a sample. The subsequent detection by mass spectrometry provides a fragmentation pattern, which serves as a chemical fingerprint, allowing for unambiguous identity confirmation. The mass spectrum of a compound is unique and can be compared against spectral libraries for positive identification.

A typical GC-MS method for the analysis of substituted pyridines would involve a capillary column with a stationary phase suitable for polar compounds. The temperature program would be optimized to ensure good separation of all components within a reasonable analysis time.

Table 1: Illustrative GC-MS Parameters for the Analysis of Substituted Pyridines

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (split or splitless mode) |

| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-400 |

This table represents a general method and would require optimization for the specific analysis of this compound.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both gas and liquid chromatography for the analysis of a wide range of compounds, including pyridine (B92270) derivatives. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which offers advantages such as low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption chromatographytoday.com.

For the analysis of basic compounds like this compound, stationary phases containing a pyridine moiety, such as 2-ethylpyridine-bonded silica, have proven to be particularly effective chromatographytoday.compci-hplc.compci-hplc.com. These columns can provide excellent peak shapes for basic analytes, often without the need for mobile phase additives that are typically required in reversed-phase HPLC chromatographytoday.com.

The separation in SFC is influenced by various parameters, including the composition of the mobile phase (CO2 and a co-solvent, typically an alcohol), the column temperature, and the back pressure, which affects the density and solvating power of the supercritical fluid. The optimization of these parameters is crucial for achieving the desired resolution and selectivity.

Table 2: Representative SFC Conditions for the Analysis of Pyridine Derivatives

| Parameter | Condition |

| Column | PrincetonSFC 2-Ethylpyridine (B127773), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Supercritical CO2 / Methanol (with or without additive like ammonium (B1175870) acetate (B1210297) for highly basic compounds) |

| Gradient | Isocratic or gradient elution depending on the complexity of the sample |

| Flow Rate | 2-4 mL/min |

| Column Temperature | 35-40 °C |

| Back Pressure | 100-150 bar |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry (MS) |

These conditions are illustrative and would be optimized for the specific separation of this compound and its related impurities.

SFC is particularly well-suited for the separation of isomers, and its application in the analysis of complex mixtures containing various substituted pyridines can provide high-resolution separations that are often challenging to achieve with other chromatographic techniques labrulez.comuva.es.

High-Performance Liquid Chromatography (HPLC) Method Development for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique for the separation and quantification of a wide array of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. For this compound, reversed-phase HPLC is a commonly employed mode of separation.

Method development in HPLC for a complex mixture containing this compound would involve the careful selection of a stationary phase, mobile phase composition, and detector. A C18 column is a common starting point for reversed-phase separations. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, often with the addition of a buffer or an acid (like formic acid or phosphoric acid) to control the pH and improve peak shape, especially for basic compounds like pyridines helixchrom.comsielc.comsielc.com.

The choice of mobile phase pH is critical as it can significantly influence the retention and selectivity of ionizable analytes chromatographyonline.com. For a basic compound like this compound, working at a pH where the pyridine nitrogen is protonated can lead to better peak shapes and retention on a reversed-phase column.

Table 3: General HPLC Method Parameters for Pyridine Derivatives

| Parameter | Description |

| Column | Reversed-phase C18 or C8 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV-Vis Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm) or Mass Spectrometry (MS) |

Specific gradient profiles and mobile phase compositions would be developed based on the complexity of the sample matrix.

The development of a robust HPLC method is crucial for the routine analysis of this compound in quality control laboratories, allowing for the accurate determination of its purity and the quantification of any impurities.

Hyphenated Techniques (e.g., GC-IR, LC-NMR) for Enhanced Structural and Quantitative Analysis

To obtain more comprehensive structural information and enhance quantitative accuracy, chromatographic techniques are often coupled with spectroscopic detectors, creating powerful hyphenated systems.

Gas Chromatography-Infrared Spectroscopy (GC-IR) combines the separation power of GC with the structural information provided by infrared spectroscopy. As compounds elute from the GC column, they pass through a light pipe where their IR spectrum is recorded. This technique can be particularly useful for differentiating between isomers that may have similar mass spectra but different IR spectra. For this compound, GC-IR could provide definitive information about the positions of the ethyl and aldehyde substituents on the pyridine ring. The characteristic stretching frequencies of the carbonyl group in the aldehyde and the vibrations of the substituted pyridine ring would be readily identifiable cet-science.comresearchgate.net.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is another powerful hyphenated technique that provides detailed structural information of analytes separated by HPLC. By directly coupling the outlet of the HPLC column to an NMR spectrometer, it is possible to acquire NMR spectra of individual components in a mixture. This is particularly valuable for the unambiguous identification of unknown impurities or degradation products without the need for their isolation. For complex mixtures containing isomers of this compound or related compounds, LC-NMR can be instrumental in elucidating their precise structures.

Development of Specific Analytical Protocols for Research and Process Monitoring

The development of specific and validated analytical protocols is paramount for both chemical research and industrial process monitoring involving this compound. These protocols are designed to be robust, reliable, and fit for their intended purpose, whether it be for reaction monitoring, impurity profiling, or final product release testing.

In a research setting, analytical methods are developed to track the progress of a reaction, identify intermediates and by-products, and optimize reaction conditions. For instance, a rapid HPLC or GC method can be developed to monitor the conversion of a starting material to this compound over time.

In an industrial environment, the focus shifts to process analytical technology (PAT), which involves the online, in-line, or at-line monitoring of critical process parameters and quality attributes researchgate.net. The goal of PAT is to build quality into the product by understanding and controlling the manufacturing process. For the synthesis of this compound, spectroscopic techniques such as in-situ FTIR or Raman spectroscopy could be employed to monitor the concentration of reactants, intermediates, and the product in real-time. This allows for immediate feedback and control of the process, ensuring consistent product quality and yield.

The development of such analytical protocols requires a thorough understanding of the chemistry of the process and the potential impurities that may be formed. A risk-based approach is often taken to identify critical process parameters that can impact product quality, and analytical methods are then developed to monitor these parameters effectively. Validation of these analytical methods according to established guidelines (e.g., ICH Q2(R1)) is essential to ensure their accuracy, precision, specificity, and robustness mdpi.comijcrt.org.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-Ethylpyridine-4-carbaldehyde relevant to its handling in laboratory settings?

- Methodological Answer : Prioritize the following properties for experimental planning:

- Density : 1.24 g/cm³ (affects solubility and solvent layering).

- Boiling Point : 361.9°C (dictates distillation or sublimation protocols).

- LogP : 1.90 (indicates hydrophobicity; informs partitioning in chromatographic separations).

- PSA : 95.39 Ų (polar surface area; relevant for membrane permeability in biological assays).

These values guide solvent selection, reaction quenching, and purification strategies .

Q. What synthetic methodologies are reported for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer :

- Core Route : React ethyl-substituted pyridine derivatives with aldehyde precursors (e.g., formaldehyde) under catalytic conditions. For example, ethyl oxane derivatives combined with formaldehyde in the presence of acid/base catalysts .

- Optimization Steps :

- Vary catalyst type (e.g., Lewis acids vs. Brønsted acids) to enhance regioselectivity.

- Adjust temperature (80–120°C range) to balance reaction rate and byproduct formation.

- Use continuous flow reactors to improve mass transfer and scalability .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer :

- Spectroscopy : Use -NMR to verify aldehyde proton (δ 9.5–10.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm).

- Chromatography : Employ HPLC with UV detection (λ ~250 nm) to assess purity (>95%).

- Crystallography : For definitive structural confirmation, perform single-crystal X-ray diffraction using SHELXL refinement protocols .

Advanced Research Questions

Q. What mechanistic insights exist for the nucleophilic addition reactions of this compound?

- Methodological Answer :

- Steric Effects : The ethyl group at the 2-position hinders nucleophilic attack at the adjacent position, favoring reactions at the 4-carbaldehyde site.

- Electronic Effects : The pyridine ring’s electron-withdrawing nature activates the aldehyde for reactions like thiosemicarbazone formation (e.g., with thiosemicarbazide, yielding derivatives such as this compound thiosemicarbazone) .

- Kinetic Studies : Monitor reaction progress via in situ FTIR to track aldehyde C=O stretching (1700–1750 cm⁻¹) disappearance .

Q. How can computational chemistry approaches predict the reactivity or stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict electrophilic/nucleophilic sites.

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to model aggregation tendencies.

- Docking Studies : Screen derivatives for binding affinity to biological targets (e.g., metalloenzymes) using AutoDock Vina .

Q. What strategies resolve contradictory data between spectroscopic and crystallographic analyses of this compound complexes?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data (e.g., using Mercury software).

- Dynamic Effects : Consider temperature-dependent NMR to account for conformational flexibility not observed in static crystal structures.

- Error Analysis : Quantify uncertainties in crystallographic refinement (e.g., R-factor discrepancies >5% warrant re-refinement with SHELXL) .

Q. How do steric and electronic modifications (e.g., ethyl vs. methyl substituents) alter the compound’s reactivity in multi-step syntheses?

- Methodological Answer :